L-Glutamine-15N2
Overview
Description
L-Glutamine-15N2 is a stable isotope-labeled form of L-Glutamine, where two nitrogen atoms are replaced with the isotope nitrogen-15. This compound is widely used in various scientific research fields due to its unique properties and applications. L-Glutamine itself is a non-essential amino acid that plays a crucial role in many metabolic processes, including protein synthesis, cellular energy production, and nitrogen transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Glutamine-15N2 typically involves the incorporation of nitrogen-15 into the glutamine molecule. One common method is through microbial fermentation using a nitrogen-15 enriched medium. The microorganisms metabolize the nitrogen-15 source and incorporate it into the glutamine structure. This process requires careful control of the fermentation conditions, including temperature, pH, and nutrient supply, to ensure high yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors allows for the controlled growth of microorganisms in a nitrogen-15 enriched environment. The fermentation broth is then processed to isolate and purify the labeled glutamine. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-15N2 undergoes various chemical reactions, including:
Oxidation: L-Glutamine can be oxidized to form glutamate and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amide group in L-Glutamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like acyl chlorides and anhydrides are often used in substitution reactions.
Major Products
Oxidation: Glutamate and ammonia are the primary products.
Reduction: Reduced forms of glutamine derivatives.
Substitution: Various substituted glutamine derivatives depending on the reagents used.
Scientific Research Applications
L-Glutamine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen flow and utilization.
Biology: Helps in studying protein synthesis, nitrogen metabolism, and cellular energy production.
Medicine: Used in clinical research to understand metabolic disorders and the role of glutamine in disease states.
Industry: Employed in the production of isotopically labeled compounds for research and diagnostic purposes .
Mechanism of Action
L-Glutamine-15N2 exerts its effects primarily through its role in nitrogen metabolism. It serves as a nitrogen donor in various biosynthetic pathways, including the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. The labeled nitrogen atoms allow researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in cells .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-13C5,15N2: Contains both carbon-13 and nitrogen-15 isotopes.
L-Glutamine-15N: Labeled with a single nitrogen-15 isotope.
L-Glutamine-13C: Labeled with carbon-13 isotope.
Uniqueness
L-Glutamine-15N2 is unique due to the presence of two nitrogen-15 isotopes, making it particularly useful for detailed nitrogen metabolism studies. This dual labeling provides more precise and comprehensive data compared to single isotope-labeled compounds .
This compound is a valuable tool in scientific research, offering insights into nitrogen metabolism and its role in various biological processes. Its unique properties and wide range of applications make it an essential compound in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
Record name | L-(~15~N_2_)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-48-9 | |
Record name | L-(~15~N_2_)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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